3-Methylbenzohydrazide

Overview

Description

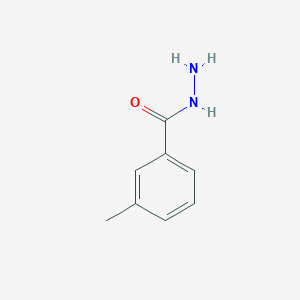

3-Methylbenzohydrazide is a benzohydrazide derivative featuring a methyl group at the 3-position of the benzene ring. It serves as a versatile precursor in synthesizing hydrazone derivatives and coordination complexes with biological and catalytic relevance. The compound is typically synthesized via condensation of 3-methylbenzoic acid derivatives with hydrazine hydrate, followed by reactions with substituted aldehydes to form hydrazones . Its structural flexibility allows for diverse applications, including antimicrobial agents and metal complexes with urease inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzoic acid with hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under reflux conditions in an ethanol solvent, with the addition of a few drops of glacial acetic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of hydrazones or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like aldehydes or ketones are used in the presence of acidic or basic catalysts to form hydrazones.

Major Products Formed: The major products formed from these reactions include hydrazones, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

3-Methylbenzohydrazide serves as a precursor for synthesizing hydrazone compounds, which are crucial in coordination chemistry and catalysis. These derivatives can form stable complexes with transition metals, such as molybdenum and cobalt, enhancing their catalytic properties.

| Compound Type | Application |

|---|---|

| Hydrazones | Coordination chemistry, catalysis |

| Metal Complexes | Catalytic activity in organic reactions |

Biology

Research has shown that hydrazone derivatives of this compound exhibit enzyme inhibition properties, making them potential candidates for therapeutic applications. For instance, some derivatives have demonstrated antiarrhythmic properties, suggesting their utility in drug development.

- Enzyme Inhibition : Hydrazone derivatives can inhibit specific enzymes by binding to their active sites.

- Biological Activities : Studies have reported antibacterial and antifungal activities associated with these compounds.

Medicine

The compound has been investigated for its potential in drug development due to its biological activities. Notable findings include:

- Antiarrhythmic Properties : Certain derivatives have shown promise as antiarrhythmic agents.

- Antimicrobial Activity : Structure-activity relationship studies indicate that specific substituents enhance antimicrobial potency.

Case Study 1: Catalytic Properties

A study involving dioxomolybdenum(VI) complexes synthesized from this compound derivatives demonstrated their effectiveness in catalyzing the epoxidation of olefins. The presence of electron-withdrawing groups on the benzene rings significantly improved the catalytic activity of these complexes .

Case Study 2: Antimicrobial Activity

Research on various hydrazone derivatives derived from this compound revealed strong inhibition against mushroom tyrosinase, a key enzyme in melanin biosynthesis. One derivative exhibited an IC50 value significantly lower than that of the standard kojic acid, indicating its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-methylbenzohydrazide and its derivatives involves interactions with specific molecular targets. For instance, hydrazone derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Crystal Packing

3-Methylbenzohydrazide Derivatives :

- N’-(2-Hydroxy-5-methoxybenzylidene)-3-methylbenzohydrazide crystallizes in an orthorhombic system (Pbca) with unit cell dimensions $a = 10.415(1)$ Å, $b = 9.781(1)$ Å, $c = 29.548(2)$ Å, and $V = 3010.2(5)$ ų. The structure exhibits intermolecular hydrogen bonds (N–H∙∙∙O and O–H∙∙∙O) that stabilize the lattice .

- N’-(2-Hydroxybenzylidene)-3-methylbenzohydrazide adopts an E-configuration for the C=N bond (1.278 Å) and forms a 2D layer structure via C–H∙∙∙O and N–H∙∙∙O hydrogen bonds .

- Chloro-Substituted Analogues: 3-Chloro-N’-(2-hydroxy-5-methoxybenzylidene)benzohydrazide crystallizes in a monoclinic system (P2₁/n) with $a = 5.8872(8)$ Å, $b = 31.649(2)$ Å, $c = 7.6309(9)$ Å, and $\beta = 94.427(2)^\circ$. The chloro substituent increases electronegativity, influencing hydrogen-bonding patterns compared to the methyl derivative .

Table 1: Crystallographic Parameters of Selected Derivatives

Electronic and Steric Effects

- The methyl group in 3-methyl derivatives introduces steric bulk but minimal electronic effects, favoring planar coordination geometries in metal complexes .

- Chloro substituents enhance electrophilicity, improving binding to metal ions like Co(II) and Fe(III), as seen in their antimicrobial complexes .

- Methoxy and ethoxy groups (e.g., in N’-(3-ethoxy-2-hydroxybenzylidene)-3-methylbenzohydrazide) increase solubility and alter hydrogen-bonding networks, impacting crystal packing .

Antibacterial and Antifungal Efficacy

This compound Derivatives :

Chloro-Substituted Analogues :

Table 2: Antimicrobial Activities of Key Derivatives

| Compound | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | Reference |

|---|---|---|---|---|

| 3-Methyl derivative | 25 | 50 | 25 | |

| 3-Chloro derivative | 12.5 | 12.5 | 25 | |

| Cu(II) complex of 3-methyl derivative | N/A | N/A | N/A |

Antifungal Performance

- N’-[2-(2,4-Dichlorophenoxy)acetyl]-3-methylbenzohydrazide demonstrates broad-spectrum activity against Aspergillus niger (IC₅₀ = 8.2 µg/mL), outperforming simpler hydrazides due to the dichlorophenoxy moiety enhancing lipophilicity .

Coordination Chemistry and Metal Complexes

- This compound forms stable complexes with Cu(II), Co(II), and Mo(VI). For example, the Cu(II) complex adopts a square-planar geometry with bond lengths Cu–O = 1.90–2.00 Å and Cu–N = 1.92 Å, critical for its urease inhibition .

- 3-Chloro derivatives favor octahedral geometries in Fe(III) complexes, with Fe–N bonds averaging 2.05 Å, contributing to their redox activity .

Biological Activity

3-Methylbenzohydrazide (C8H10N2O), a compound characterized by a benzene ring with a methyl group and a hydrazide functional group, has garnered attention in scientific research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Weight : 150.18 g/mol

- Appearance : White crystalline solid

- Functional Groups : Hydrazide, aromatic methyl substitution

The unique positioning of the methyl group at the meta position of the benzene ring influences its reactivity and biological activity, distinguishing it from other methyl-substituted benzohydrazides.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.

These findings suggest its potential as an antibacterial agent, although further clinical studies are necessary to establish its efficacy.

2. Antitumor Activity

Studies have explored the compound's potential in cancer treatment, revealing promising antitumor effects across several cancer types:

- Breast Cancer

- Lung Cancer

- Colon Cancer

The mechanisms of action may involve:

- Induction of apoptosis (programmed cell death)

- Cell cycle arrest

- Inhibition of angiogenesis (formation of new blood vessels) .

3. Enzyme Inhibition

This compound and its derivatives have been studied for their enzyme inhibition properties, particularly:

- Inhibition of monoamine oxidase (MAO) with IC50 values indicating significant potency.

- Potential applications in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. For instance, hydrazone derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways depend on the specific derivative and its intended application .

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzohydrazide | C7H8N2O | Lacks methyl substitution |

| 4-Methylbenzohydrazide | C8H10N2O | Methyl group at para position |

| 2-Methylbenzohydrazide | C8H10N2O | Methyl group at ortho position |

| N'-(2-Hydroxybenzylidene)-3-Methylbenzohydrazide | C9H10N2O2 | Contains a hydroxy group |

The structural variations significantly influence their chemical reactivity and biological activities, making them interesting subjects for further research.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antitumor Studies : A study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines, suggesting potential for therapeutic development.

- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacterial strains, supporting its use as an antibacterial agent.

- Enzyme Inhibition : Research indicated that derivatives of this compound exhibited significant inhibition of MAO-A and MAO-B, with implications for treating mood disorders and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-methylbenzohydrazide-derived hydrazones, and how are they characterized?

Hydrazones are typically synthesized via condensation of this compound with aromatic aldehydes (e.g., salicylaldehyde derivatives) in methanol under reflux conditions for 1–3 hours . The reaction is monitored by TLC, and the product is purified via recrystallization. Characterization involves:

- Spectroscopic methods : IR (to confirm C=O, N–H, and C=N bonds), UV-vis (for π→π* and n→π* transitions), and NMR (to identify proton environments and confirm imine formation) .

- X-ray crystallography : Single-crystal diffraction (e.g., using Bruker SMART CCD systems) resolves molecular geometry, hydrogen-bonding networks, and crystallographic parameters (e.g., space groups like P21/n or Pbca with unit cell dimensions a = 5.8872(8) Å, b = 31.649(2) Å) .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .

Q. How are hydrogen-bonding interactions in this compound derivatives analyzed, and what role do they play in crystal packing?

Hydrogen bonds (e.g., O–H⋯N, N–H⋯O) are identified via X-ray diffraction and refined using programs like SHELXL . For example, intramolecular O–H⋯N bonds stabilize the E-configuration of the hydrazone, while intermolecular N–H⋯O bonds propagate 1D chains along the c-axis . These interactions influence crystal lattice energy, melting points, and solubility, which are critical for designing materials with tailored physicochemical properties .

Advanced Research Questions

Q. How do structural modifications of this compound hydrazones affect their biological activity (e.g., antibacterial vs. urease inhibition)?

Substituents on the aldehyde moiety dictate biological targeting:

- Antibacterial activity : Electron-withdrawing groups (e.g., Cl in 3-chloro derivatives) enhance activity against Bacillus subtilis and Staphylococcus aureus (MTT assay, MIC = 10–50 μM) by disrupting bacterial membrane integrity .

- Urease inhibition : Hydroxy and methoxy groups (e.g., in N’-(2-hydroxybenzylidene)-3-methylbenzohydrazide) enable coordination to metal ions (e.g., Cu²⁺), forming complexes that block the enzyme’s active site (IC₅₀ = 0.3–4.3 μM) . Methodological note: Compare bioactivity data across studies using standardized assays (e.g., MTT for antimicrobials, urease inhibition kinetics for enzymes) .

Q. What challenges arise in refining crystal structures of metal complexes derived from this compound, and how are they resolved?

- Disorder in coordination geometry : For example, dioxidomolybdenum(VI) complexes exhibit distorted octahedral geometries due to ligand steric effects. Refinement in SHELXL requires constraints on bond lengths and angles .

- Solvent molecules in lattices : Methanol or ethanol in crystal voids (e.g., [Cu(HL)(NCS)]·CH₃OH) are modeled with partial occupancy and isotropic displacement parameters .

- Twinned crystals : Use TWINABS for data integration and HKLF 5 format in SHELXL for refinement .

Q. How do catalytic properties of molybdenum complexes with this compound ligands vary with reaction conditions?

MoO₂ complexes catalyze styrene epoxidation with >85% conversion and >88% selectivity under optimized conditions:

- Oxidant dependency : tert-Butyl hydroperoxide (TBHP) outperforms NaOCl due to better compatibility with the Mo(VI) center .

- Solvent effects : Ethanol coordinates to Mo, stabilizing the active species, while non-polar solvents reduce catalytic efficiency .

- Kinetic analysis : Monitor reaction progress via GC-MS and calculate turnover frequencies (TOF) to compare ligand efficacy .

Q. Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity results for structurally similar this compound derivatives?

Discrepancies arise from:

- Assay protocols : Variations in bacterial strains (e.g., gram-positive vs. gram-negative), inoculum size, or incubation time .

- Crystallographic packing : Differences in hydrogen-bonding networks (e.g., P21/n vs. Pbca space groups) alter solubility and bioavailability .

- Metal coordination : Cu(II) complexes may exhibit enhanced urease inhibition compared to free ligands due to metal-ligand synergy . Resolution strategy: Replicate assays under uniform conditions and perform DFT calculations to correlate electronic structure with activity .

Q. Methodological Recommendations

- Synthetic optimization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and avoid byproducts .

- Advanced characterization : Pair X-ray diffraction with Hirshfeld surface analysis to quantify intermolecular interactions .

- Computational support : Perform DFT calculations (e.g., Gaussian 09) to model reaction mechanisms or ligand-metal charge transfer .

Properties

IUPAC Name |

3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNNAMBYJSQXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156578 | |

| Record name | m-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-47-0 | |

| Record name | 3-Methylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Toluohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013050470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13050-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-toluohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.